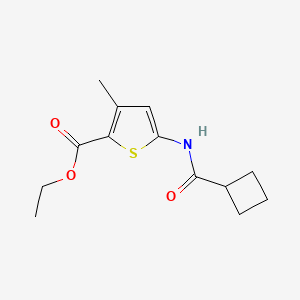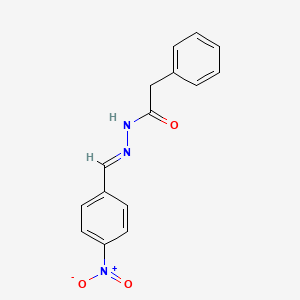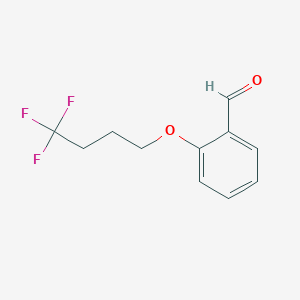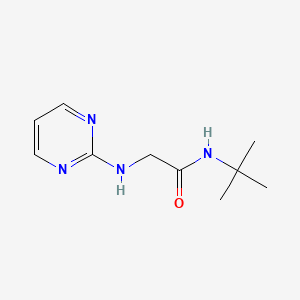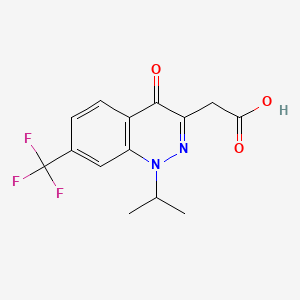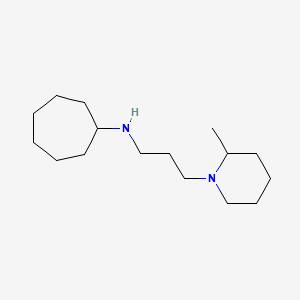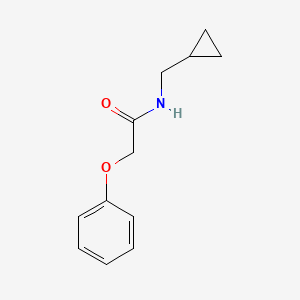
N-(cyclopropylmethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-phenoxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxyacetic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of electrosynthesis techniques has also been explored to achieve greener and more sustainable production methods .
Analyse Chemischer Reaktionen
Types of Reactions: N-(cyclopropylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(cyclopropylmethyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of new biochemical assays and as a probe to study enzyme-substrate interactions .
Medicine: Its structural features may contribute to the development of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl group and phenoxyacetamide moiety contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- N-(cyclopropylmethyl)-2-phenoxyacetamide
- N-(cyclopropylmethyl)-2-phenoxyethanamide
- N-(cyclopropylmethyl)-2-phenoxypropionamide
Comparison: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as N-(cyclopropylmethyl)-2-phenoxyethanamide and N-(cyclopropylmethyl)-2-phenoxypropionamide, which have different chain lengths and may exhibit different reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H15NO2/c14-12(13-8-10-6-7-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
InChI-Schlüssel |
SDKJUPJRJSLHKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


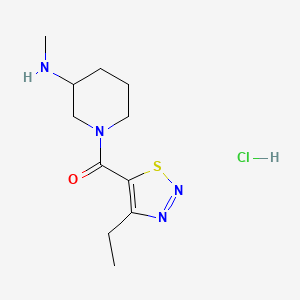

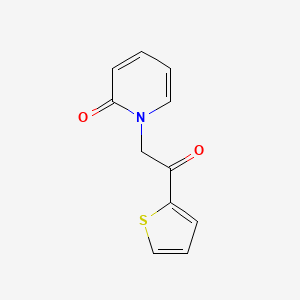
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
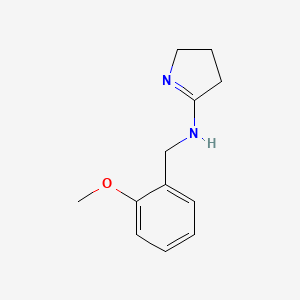

![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
